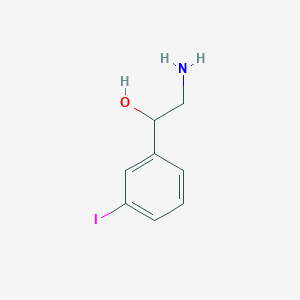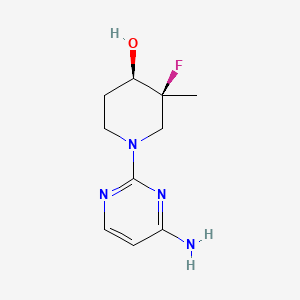
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a piperidine ring substituted with an aminopyrimidine group, a fluorine atom, and a hydroxyl group. Its stereochemistry is defined by the (3S,4R) configuration, indicating the specific three-dimensional arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Aminopyrimidine Group: This step often involves nucleophilic substitution reactions where the aminopyrimidine group is introduced.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the aminopyrimidine group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the fluorine atom can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the context of its application, such as enzyme inhibition or receptor antagonism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-methyl-piperidin-4-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-piperidin-4-ol: Lacks the methyl group, potentially altering its steric properties and interactions.
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-one: Contains a ketone group instead of a hydroxyl group, impacting its chemical reactivity.
Uniqueness
The unique combination of functional groups and stereochemistry in (3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol distinguishes it from similar compounds. The presence of the fluorine atom and the specific (3S,4R) configuration contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H15FN4O |
|---|---|
Molekulargewicht |
226.25 g/mol |
IUPAC-Name |
(3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methylpiperidin-4-ol |
InChI |
InChI=1S/C10H15FN4O/c1-10(11)6-15(5-3-7(10)16)9-13-4-2-8(12)14-9/h2,4,7,16H,3,5-6H2,1H3,(H2,12,13,14)/t7-,10+/m1/s1 |
InChI-Schlüssel |
VOQUXWJRSPKSKC-XCBNKYQSSA-N |
Isomerische SMILES |
C[C@@]1(CN(CC[C@H]1O)C2=NC=CC(=N2)N)F |
Kanonische SMILES |
CC1(CN(CCC1O)C2=NC=CC(=N2)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



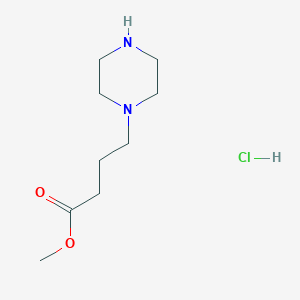

![5-[(4-Chlorophenyl)methyl]-4-ethyl-1,3-thiazol-2-amine](/img/structure/B13896747.png)
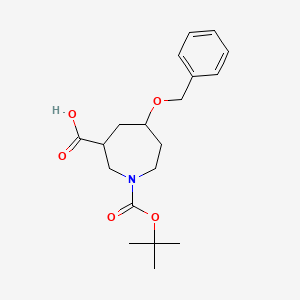

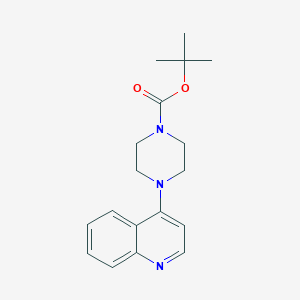


![9-Bromo-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B13896791.png)
![tert-butyl (2R)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13896793.png)
![1-[1-(5-Bromothiophen-2-yl)ethyl]piperazine](/img/structure/B13896802.png)
